2,4-diethyl 3-methyl-5-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}thiophene-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 3-methyl-5-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}thiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 3-methyl-5-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the diethyl and methyl groups. The chromenyl moiety is then attached via an acetamido linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-diethyl 3-methyl-5-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain substituents with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: The compound may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-diethyl 3-methyl-5-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar in terms of aromaticity.
Coumarin Derivatives: Compounds containing the coumarin moiety have significant biological and pharmaceutical properties.
Uniqueness
What sets 2,4-diethyl 3-methyl-5-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}thiophene-2,4-dicarboxylate apart is its unique combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO8S/c1-5-29-22(27)19-13(4)20(23(28)30-6-2)33-21(19)24-17(25)11-31-14-7-8-15-12(3)9-18(26)32-16(15)10-14/h7-10H,5-6,11H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODGTCWPKGQREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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